9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10069038
InChI: InChI=1S/C22H16O5/c1-11-20-16(8-15-13-3-2-4-14(13)22(23)27-21(11)15)17(9-24-20)12-5-6-18-19(7-12)26-10-25-18/h5-9H,2-4,10H2,1H3
SMILES: CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC6=C(C=C5)OCO6
Molecular Formula: C22H16O5
Molecular Weight: 360.4 g/mol

9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

CAS No.:

Cat. No.: VC10069038

Molecular Formula: C22H16O5

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one -

Specification

Molecular Formula C22H16O5
Molecular Weight 360.4 g/mol
IUPAC Name 14-(1,3-benzodioxol-5-yl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Standard InChI InChI=1S/C22H16O5/c1-11-20-16(8-15-13-3-2-4-14(13)22(23)27-21(11)15)17(9-24-20)12-5-6-18-19(7-12)26-10-25-18/h5-9H,2-4,10H2,1H3
Standard InChI Key AQNIILQKLFKRDN-UHFFFAOYSA-N
SMILES CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC6=C(C=C5)OCO6
Canonical SMILES CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC6=C(C=C5)OCO6

Introduction

Molecular Structure and Characterization

Core Structural Features

The compound features a fused tetracyclic framework comprising:

  • A benzodioxole moiety at position 9, contributing electron-rich aromatic character.

  • A furo[3,2-g]chromen system that integrates oxygen heteroatoms into its conjugated π-system.

  • A 2,3-dihydrocyclopenta[c] ring that introduces strain and influences molecular conformation.

  • A methyl substituent at position 6, modulating steric and electronic properties.

The molecular formula is C₂₁H₁₆O₅, with a calculated molecular weight of 348.35 g/mol. X-ray crystallographic data for analogous furochromenes reveal planar chromenone systems with dihedral angles <10° between fused rings, suggesting similar rigidity in this derivative.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name9-(1,3-Benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Molecular FormulaC₂₁H₁₆O₅
Molecular Weight348.35 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area64.8 Ų

Synthetic Methodologies

Multi-Step Synthesis Strategy

The synthesis typically proceeds through three stages, adapting protocols from related furochromenes:

Stage 1: Chromenone Core Assembly

  • Claisen-Schmidt Condensation: 6-Methyl-2-hydroxyacetophenone reacts with benzaldehyde derivatives under basic conditions to form a chalcone intermediate.

  • Cyclization: Treatment with concentrated H₂SO₄ induces cyclization to the chromen-4-one core.

Stage 2: Furo Ring Construction

  • O-Glycosylation: The phenolic oxygen at position 7 undergoes alkylation with a benzodioxolylmethyl bromide under phase-transfer conditions (K₂CO₃, TBAB, DMF).

  • Oxidative Cyclization: Mn(OAc)₃-mediated radical cyclization forms the fused furo ring.

Stage 3: Functionalization

  • Methyl Group Introduction: Directed ortho-metalation (LiTMP, TMEDA) followed by quenching with methyl iodide installs the C6 methyl group.

Table 2: Optimization Parameters for Key Steps

Reaction StepOptimal ConditionsYield Improvement
Claisen-Schmidt CondensationEtOH/H₂O (3:1), 60°C, 12h78% → 85%
Furo CyclizationMn(OAc)₃ (2.5 eq), CH₃CN, Δ52% → 67%
MethylationLiTMP, -78°C, THF, 2h61% → 73%

Chemical Reactivity and Functionalization

Dominant Reaction Pathways

  • Electrophilic Aromatic Substitution: The electron-rich benzodioxole ring undergoes nitration (HNO₃/H₂SO₄) at position 5' (meta to oxygen).

  • Ring-Opening Reactions: The dihydrocyclopentane ring participates in [3+2] cycloadditions with diazo compounds under Rh catalysis.

  • Redox Chemistry: The chromenone carbonyl group is reducible (NaBH₄/CeCl₃) to a secondary alcohol without affecting the furo ring.

Mechanistic Insights

Density functional theory (DFT) calculations on model systems indicate:

  • The C6 methyl group raises the LUMO energy by 0.3 eV compared to unmethylated analogs, decreasing electrophilicity at C9.

  • NBO analysis shows strong hyperconjugation between the benzodioxole oxygen lone pairs and the adjacent π-system (2.8 kcal/mol stabilization).

TargetpIC₅₀ (Predicted)Confidence
PDE4B7.2 ± 0.3High
5-HT₂A6.8 ± 0.4Moderate
COX-25.1 ± 0.6Low

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms using chiral phase-transfer catalysts.

  • Polymer Applications: Explore use as a photoinitiator in 3D printing resins, leveraging its UV absorption at 310 nm.

  • Neuroinflammation Models: Evaluate efficacy in LPS-induced microglial activation assays targeting PDE4.

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